
Ethyl 3,4-difluorobenzoylformate
Übersicht
Beschreibung
Ethyl 3,4-difluorobenzoylformate (CAS 73790-05-3) is an organic ester derivative of benzoylformic acid, featuring fluorine substituents at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₈F₂O₃, with a molecular weight of 214.17 g/mol . The compound is synthesized via esterification of 3,4-difluorobenzoylformic acid, and its structure includes an ethyl ester group attached to a benzoylformate backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive ester moiety and fluorine-enhanced electronic properties .
Vorbereitungsmethoden
Preparation Methods
Esterification of 3,4-difluorobenzoylformic acid with Ethanol
One of the most straightforward and commonly employed methods involves the esterification of 3,4-difluorobenzoylformic acid with ethanol under acidic catalysis. Sulfuric acid is typically used as a catalyst, and the reaction is performed under reflux to drive the esterification to completion.
- Reaction Conditions:
- Catalyst: Concentrated sulfuric acid or other strong acid catalysts
- Solvent: Ethanol (also acts as reactant)
- Temperature: Reflux (~78 °C)
- Time: Several hours until complete conversion
- Advantages:
- Simple and direct method
- High purity product achievable with proper purification
- Limitations:
- Requires careful control of reaction conditions to avoid side reactions
- Removal of water formed during esterification is necessary to drive equilibrium
Biocatalytic Reduction and Esterification Approaches
Recent advances include enzymatic methods for preparing chiral alpha-hydroxy esters from alpha-keto esters, which can be adapted for difluorobenzoylformate derivatives. For example, ketoreductase enzymes in combination with cofactor recycling systems (e.g., glucose/glucose dehydrogenase or ethanol/NADP-dependent alcohol dehydrogenase) have been used to reduce alpha-keto esters to hydroxy esters with high enantioselectivity.
- Example Process:
- Substrate: Ethyl trimethylpyruvate or similar alpha-keto ester analogs
- Enzymes: Ketoreductase (KRED), glucose dehydrogenase or alcohol dehydrogenase
- Cofactors: NADP/NADPH recycling systems
- Conditions: Mild temperature (~25 °C), pH controlled at 7.0
- Time: 5 to 16 hours depending on conversion
- Relevance:
- While this method is demonstrated for related alpha-keto esters, it can be adapted for ethyl 3,4-difluorobenzoylformate synthesis for enantiomerically enriched products
- Provides environmentally friendly and selective synthesis routes
Fluorination of Benzoylformate Precursors
Data Table: Summary of Preparation Methods
Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Purity | Remarks |
---|---|---|---|---|---|
Esterification | 3,4-difluorobenzoylformic acid | Ethanol, sulfuric acid | Reflux in ethanol | High purity (>98%) | Simple, direct, requires water removal |
Biocatalytic Reduction | Alpha-keto esters analogs | Ketoreductase, NADP, cofactor recycling | Mild temp, pH 7, 5-16 hours | High enantioselectivity | Environmentally friendly, selective |
Fluorination of Chlorinated Precursor | 3,4-dichlorobenzonitrile | Potassium fluoride, phase transfer catalyst | Moderate temp, short time | ~90% yield, >99% purity | Industrially scalable, catalyst recyclable |
Multi-step Synthesis | Difluorobenzene derivatives | Various (Friedel-Crafts reagents, oxidants) | Multiple steps | Moderate | Longer route, less industrially viable |
Research Findings and Industrial Insights
- The fluorination method using potassium fluoride and phase transfer catalysts has been optimized to reduce reaction temperature and time while achieving high yields and purity, making it suitable for large-scale production of fluorinated intermediates relevant to this compound synthesis.
- Biocatalytic methods provide a green alternative for producing chiral esters from alpha-keto esters, which can be adapted for the synthesis of fluorinated benzoylformates with controlled stereochemistry.
- Esterification remains the fundamental step for converting benzoylformic acids to their ethyl esters, with sulfuric acid catalysis under reflux being the standard approach.
- Industrial processes may incorporate continuous flow systems and automated controls to enhance yield, reduce costs, and improve reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-difluorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3,4-difluorobenzoic acid.
Reduction: Ethyl 3,4-difluorobenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-difluorobenzoylformate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 3,4-difluorobenzoylformate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers: Ethyl 3,5-Difluorobenzoylformate
Ethyl 3,5-difluorobenzoylformate (CAS 208259-57-8) shares the same molecular formula (C₁₀H₈F₂O₃ ) and weight as the 3,4-difluoro isomer but differs in fluorine substitution (3,5- vs. 3,4-positions). This positional isomerism significantly impacts electronic and steric properties:
- Electronic Effects : The 3,5-difluoro substitution creates a symmetrical electron-withdrawing effect, reducing ring electron density compared to the asymmetric 3,4-substitution. This may alter reactivity in electrophilic aromatic substitution or coupling reactions.
- Applications : Both isomers serve as intermediates in drug synthesis, but the 3,5-isomer is more commonly used in fluorinated liquid crystal precursors due to its symmetry .
Carboxylic Acid Derivatives: 3,4-Difluorobenzoic Acid
3,4-Difluorobenzoic acid (CAS 49146-16) is the hydrolyzed product of ethyl 3,4-difluorobenzoylformate. Key differences include:
- Functional Group : The carboxylic acid group (-COOH) replaces the ethyl ester (-COOEt), reducing lipophilicity (logP ~1.2 vs. ~2.5 for the ester).
- Reactivity : The acid form is more reactive in acid-catalyzed reactions, such as amidation or salt formation, while the ester is preferred for nucleophilic acyl substitutions .
- Deuterated Variants : Deuterated 3,4-difluorobenzoic acid (CAS 1219798-70-5) is used as an internal standard in mass spectrometry, highlighting the ester’s role in generating labeled analogs .
Nitrile and Amide Derivatives
- 3,5-Difluorobenzoylacetonitrile (CAS 842140-51-6): Features a nitrile (-CN) group instead of the ester. The strong electron-withdrawing nature of -CN enhances reactivity in cycloaddition or hydrolysis reactions compared to the ester .
- 3,5-Difluorobenzamide (CAS 132980-99-5): The amide group (-CONH₂) offers hydrogen-bonding capability, making it suitable for crystal engineering or protease inhibitor design, unlike the ester’s hydrolytic instability .
Comparative Data Table
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Fluorine Positions | Key Applications |
---|---|---|---|---|---|---|
This compound | 73790-05-3 | C₁₀H₈F₂O₃ | 214.17 | Ester | 3,4 | Pharmaceutical intermediates |
Ethyl 3,5-difluorobenzoylformate | 208259-57-8 | C₁₀H₈F₂O₃ | 214.17 | Ester | 3,5 | Liquid crystal precursors |
3,4-Difluorobenzoic acid | 49146-16 | C₇H₄F₂O₂ | 158.10 | Carboxylic acid | 3,4 | Analytical standards |
3,5-Difluorobenzoylacetonitrile | 842140-51-6 | C₉H₅F₂NO | 181.14 | Nitrile | 3,5 | Cycloaddition reactions |
3,5-Difluorobenzamide | 132980-99-5 | C₇H₅F₂NO | 157.12 | Amide | 3,5 | Crystal engineering |
Research Findings and Implications
- Reactivity Trends : The ester group in this compound enables facile hydrolysis to 3,4-difluorobenzoic acid under basic conditions, whereas the 3,5-difluoro isomer exhibits slower hydrolysis due to steric hindrance .
- Fluorine Effects : The 3,4-difluoro substitution enhances para-directed electrophilic substitution in the ester, making it a versatile scaffold for introducing halogens or other groups at the 2-position .
- Industrial Use : this compound is prioritized in antiviral drug synthesis (e.g., protease inhibitors), while its 3,5-isomer is more prevalent in materials science .
Biologische Aktivität
Ethyl 3,4-difluorobenzoylformate is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article explores its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and it features a benzoyl group attached to an ethyl ester of formic acid.
The biological activity of this compound can be attributed to several key mechanisms:
- Fluorine Substitution Effects : The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it more effective as a drug candidate. This property allows for better membrane penetration and interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity to these targets is influenced by the unique electronic properties imparted by the fluorine atoms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed enhanced efficacy against drug-resistant bacteria when compared to non-fluorinated analogs. The Minimum Inhibitory Concentration (MIC) values reported were as low as 0.1 mg/mL against Staphylococcus aureus and Escherichia coli.
Case Studies
- Antibiotic Potentiation : A case study evaluated the compound's ability to enhance the effectiveness of existing antibiotics. When combined with erythromycin, this compound exhibited a synergistic effect, reducing bacterial counts significantly more than either agent alone. The combination therapy resulted in a decrease in bacterial regrowth rates, suggesting a potential role in overcoming antibiotic resistance.
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of this compound in vitro. This compound was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Type | MIC (mg/mL) | Observations |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.1 | Significant growth inhibition |
Antimicrobial | Escherichia coli | 0.1 | Synergistic effect with erythromycin |
Anti-inflammatory | Human cell lines | N/A | Reduced pro-inflammatory cytokine production |
Research Findings
Recent studies have focused on the synthesis of this compound analogs to explore their biological activities further. These studies suggest that modifications to the benzene ring can lead to variations in antimicrobial potency and selectivity.
- Fluorinated Analogs : Research has shown that varying the position and number of fluorine substituents can enhance the biological activity of these compounds. For instance, compounds with trifluoromethyl groups displayed improved potency against resistant strains.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the standard synthetic routes for Ethyl 3,4-difluorobenzoylformate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via Claisen condensation between ethyl formate and a fluorinated benzoyl chloride derivative (e.g., 3,4-difluorobenzoyl chloride) under anhydrous conditions. Key parameters include:
- Catalyst choice : Use of pyridine or DMAP to neutralize HCl byproducts and drive the reaction forward.
- Temperature control : Maintaining 0–5°C during acyl chloride formation to prevent side reactions.
- Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
Yield optimization involves rigorous drying of reagents and inert atmosphere (N₂/Ar) to minimize hydrolysis. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc eluent) is recommended.
Q. Advanced Analytical Techniques for Structural Confirmation
Q. Q2. What advanced spectroscopic methods are critical for resolving structural ambiguities in this compound?
- ¹H and ¹⁹F NMR : The ¹⁹F NMR spectrum is crucial for distinguishing 3,4-difluoro substitution from other isomers (e.g., 2,4- or 3,5-). Fluorine atoms at C3 and C4 positions exhibit distinct coupling patterns (J~8–12 Hz for ortho-F interactions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈F₂O₃) with <2 ppm error.
- X-ray crystallography : For absolute configuration verification, though crystallization may require co-crystallization agents due to low melting point (lit. 247.4°C) .
Q. Reactivity and Electronic Effects
Q. Q3. How do the 3,4-difluoro substituents influence the compound’s electronic properties and reactivity in nucleophilic acyl substitution?
The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Key observations:
- Reduced pKa of α-protons : Facilitates enolate formation under mild bases (e.g., K₂CO₃).
- Steric effects : The 3,4-difluoro arrangement creates a planar aromatic ring, minimizing steric hindrance compared to bulkier substituents .
Applications : This reactivity profile makes the compound a versatile intermediate for synthesizing fluorinated heterocycles or bioactive molecules.
Q. Data Contradictions in Physicochemical Properties
Q. Q4. How can researchers resolve discrepancies in reported LogP values for this compound?
Literature LogP values (e.g., 1.71 in ) may vary due to:
- Measurement methods : Shake-flask vs. HPLC-derived LogP.
- Solvent system pH : Ionization of the ester group in aqueous buffers.
Resolution : Use computational tools (e.g., MarvinSketch, ACD/Labs) to calculate consensus LogP. Experimental validation via reverse-phase HPLC (C18 column, isocratic MeCN/H₂O) provides empirical data .
Q. Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. What in vitro assays are recommended to evaluate the biological potential of this compound derivatives?
- Enzyme inhibition assays : Target acetylcholinesterase or kinases, leveraging the compound’s ability to act as a hydrogen-bond acceptor via carbonyl and fluorine groups.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to study ester hydrolysis rates .
SAR insights : Fluorine at C3/C4 enhances membrane permeability and metabolic resistance compared to non-fluorinated analogs.
Q. Safety and Handling Protocols
Q. Q6. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Storage : Keep in airtight containers at 4°C, away from oxidizers and strong bases.
Q. Computational Modeling for Reaction Design
Q. Q7. How can DFT calculations guide the design of this compound derivatives with tailored reactivity?
- HOMO-LUMO analysis : Predict sites for nucleophilic/electrophilic attacks. The carbonyl group’s LUMO is lowered by fluorine’s inductive effect.
- Transition state modeling : Simulate reaction pathways (e.g., ester hydrolysis) to identify rate-limiting steps.
- Solvent effects : Use COSMO-RS to optimize solvent choices for reactions .
Q. Contradictory Data in Fluorine Positional Effects
Q. Q8. How do the biological and chemical properties of 3,4-difluoro isomers differ from 2,4- or 3,5-difluoro analogs?
- Electronic effects : 3,4-Difluoro substitution creates a polarized aromatic ring, enhancing dipole moments vs. symmetrical 3,5-difluoro isomers.
- Bioactivity : 3,4-Difluoro derivatives show higher affinity for aromatic-binding enzyme pockets (e.g., cytochrome P450) due to reduced symmetry.
- Synthetic challenges : 3,4-Difluoro benzoyl chlorides are less commercially available, requiring in situ preparation .
Eigenschaften
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIBSNLBZKOXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378994 | |
Record name | Ethyl 3,4-difluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-05-3 | |
Record name | Ethyl 3,4-difluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.